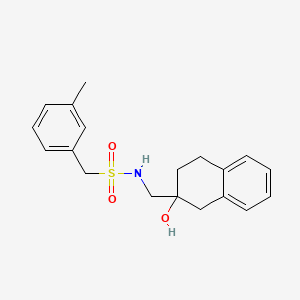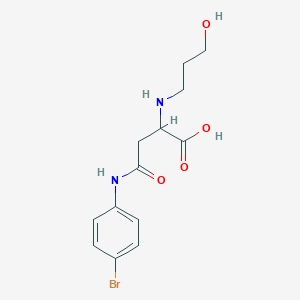
3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide, also known as PSB-0739, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is known to inhibit the activity of a specific enzyme, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agents
The development of novel anti-tubercular agents has led to the synthesis and evaluation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. This research emphasizes the potential of these compounds as potent anti-tubercular agents, encouraging further development to combat tuberculosis effectively (Srinivasarao et al., 2020).
Antimicrobial Activity
A series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were synthesized and screened for their in vitro antimicrobial activity. Several compounds from this series, notably 3c, 3n, and 3o, exhibited significant antimicrobial activity against various strains of microbes, highlighting their potential as new bioactive heterocyclic compounds with antimicrobial properties (Desai et al., 2016).
Synthesis of Piperidine Derivatives
Research on the synthesis of (1H-Azol-1-yl)piperidines involved the arylation of azoles (pyrazoles, imidazoles, triazoles) with bromopyridines followed by the reduction of the pyridine ring. This method was extended to benzo analogues of the title compounds, demonstrating an efficient approach to creating diverse piperidine derivatives for further pharmacological exploration (Shevchuk et al., 2012).
Metal Complexes and Bioactivity
The synthesis of metal complexes involving benzamides and their evaluation for antibacterial activity showcased the potential of these complexes, particularly copper complexes, in exhibiting better activities against various bacteria compared to free ligands and standard antibiotics. This study opens avenues for exploring metal complexes of benzamides as potential antibacterial agents (Khatiwora et al., 2013).
Inhibitors for Mycobacterium tuberculosis GyrB
Thiazole-aminopiperidine hybrid analogues were designed, synthesized, and evaluated as inhibitors for Mycobacterium tuberculosis GyrB ATPase, showcasing the significance of molecular hybridization in discovering novel compounds with activity against tuberculosis. This research highlights the importance of targeting specific enzymes for therapeutic intervention against infectious diseases (Jeankumar et al., 2013).
Eigenschaften
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-pyrazin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-16(19-15-12-17-7-8-18-15)13-5-4-6-14(11-13)24(22,23)20-9-2-1-3-10-20/h4-8,11-12H,1-3,9-10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIUZKGUDOKDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2681104.png)

![N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitroaniline](/img/structure/B2681106.png)
![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2681108.png)
![methyl 6-acetyl-2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2681109.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2681111.png)
![[2-(4-Methylphenoxy)phenyl]sulfonyl chloride](/img/structure/B2681113.png)

![N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2681118.png)

methanone](/img/structure/B2681120.png)
